Predicted pKa Value Differentiates (4-((Diisopropylamino)methyl)phenyl)boronic acid from Unsubstituted Phenylboronic Acid
The predicted pKa of (4-((Diisopropylamino)methyl)phenyl)boronic acid is 8.42 ± 0.16, which is significantly higher than the typical pKa of unsubstituted phenylboronic acid, often reported around 8.8 but can vary . This difference is attributed to the electron-donating and potential hydrogen-bonding effects of the para-aminomethyl substituent, which reduces the Lewis acidity of the boron atom. This higher pKa value implies that the compound is less prone to protodeboronation under certain reaction conditions and may exhibit altered binding affinities in diol-sensing applications, differentiating it from simpler arylboronic acids.
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 8.42 ± 0.16 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: ~8.8 (Typical reported value, can vary by method) |
| Quantified Difference | ΔpKa ≈ -0.38 (less acidic) |
| Conditions | Predicted value; experimental pKa not found in primary literature for this specific compound . |
Why This Matters
The distinct pKa influences reaction pH windows and binding equilibria, making this compound a preferred choice when a less acidic, more stable boronic acid is required for specific synthetic or sensing applications.
